

An In-depth Technical Guide to 6-Bromopicolinic Acid (CAS: 21190-87-4)

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Compound of Interest

Compound Name: 6-Bromopicolinic acid

Cat. No.: B189399

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Introduction

6-Bromopicolinic acid, with the Chemical Abstracts Service (CAS) number 21190-87-4, is a halogenated pyridine carboxylic acid derivative. Its structure, featuring a carboxylic acid group at the 2-position and a bromine atom at the 6-position of the pyridine ring, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing carboxylic acid and the reactive bromine atom on the pyridine scaffold allows for a wide range of chemical transformations. This makes **6-bromopicolinic acid** a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential in the development of kinase inhibitors and other biologically active compounds.[\[1\]](#)

Physicochemical Properties

6-Bromopicolinic acid is typically a white to off-white crystalline solid.[\[2\]](#) It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[\[3\]](#) A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **6-Bromopicolinic Acid**

Property	Value	Reference(s)
CAS Number	21190-87-4	
Molecular Formula	C ₆ H ₄ BrNO ₂	
Molecular Weight	202.01 g/mol	
Appearance	White to off-white crystalline solid	[2]
Melting Point	192-194 °C	
Purity	Typically ≥97%	[4]
SMILES	O=C(O)c1ccccc(Br)n1	
InChI	1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)	

Spectral Data

The structural features of **6-Bromopicolinic acid** can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of **6-Bromopicolinic acid** is expected to show three aromatic protons in the pyridine ring. The exact chemical shifts can vary depending on the solvent used. For a related compound, methyl 6-bromopicolinate, the aromatic protons appear in the range of 7.6-8.1 ppm in CDCl₃.[5]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (165-185 ppm). The carbon atom attached to the bromine will also be significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	170 - 185
C-Br	140 - 150
Aromatic C	120 - 145

3.3. Infrared (IR) Spectroscopy

The IR spectrum of **6-Bromopicolinic acid** will exhibit characteristic absorption bands for the carboxylic acid and the pyridine ring.

Table 3: Characteristic IR Absorption Bands

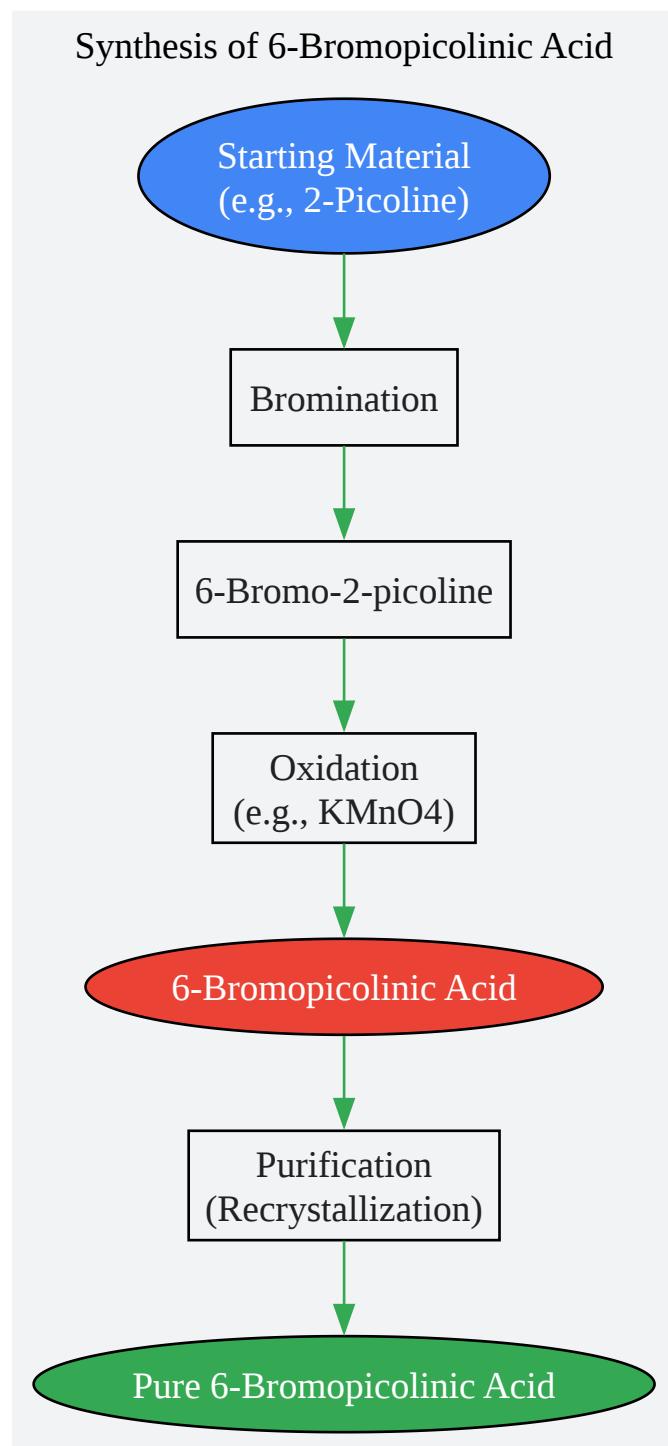
Functional Group	Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	2500-3300	Strong, Broad
C=O (Carboxylic acid)	1680-1710	Strong
C=C, C=N (Aromatic ring)	1400-1600	Medium to Strong
C-Br	500-600	Medium to Strong

3.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) for **6-Bromopicolinic acid** would be expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).

Synthesis of 6-Bromopicolinic Acid

There are several synthetic routes to prepare **6-Bromopicolinic acid**. Two common methods are the oxidation of 6-bromo-2-picoline and the Sandmeyer-type reaction of 2-amino-6-bromopyridine.



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A simplified workflow for the synthesis of **6-Bromopicolinic acid**.

4.1. Experimental Protocol: Oxidation of 6-Bromo-2-picoline

This method involves the oxidation of the methyl group of 6-bromo-2-picoline to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO_4).

Materials:

- 6-Bromo-2-picoline
- Potassium permanganate (KMnO_4)
- Water
- Sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3)
- Hydrochloric acid (HCl)
- Diethyl ether or Ethyl acetate

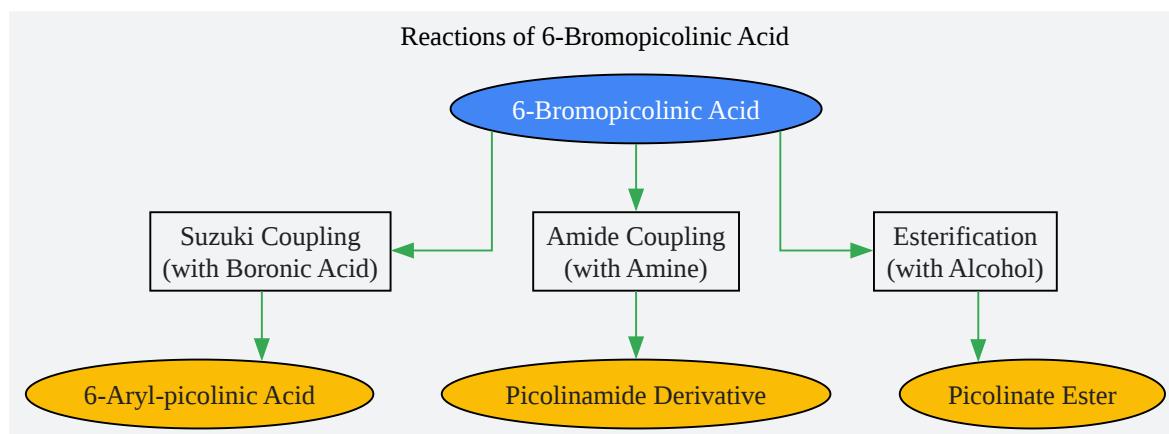
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-picoline in water.
- Slowly add potassium permanganate in portions to the solution. The reaction is exothermic and the temperature should be monitored.
- Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.
- Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO_2) precipitate. Wash the precipitate with hot water.
- Combine the filtrate and washings and concentrate the solution under reduced pressure.
- Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

- Collect the crude **6-Bromopicolinic acid** by vacuum filtration.
- Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.

Chemical Reactivity and Applications

6-Bromopicolinic acid is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The carboxylic acid group can undergo esterification and amidation reactions, while the bromine atom is susceptible to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions.



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Key synthetic transformations of **6-Bromopicolinic acid**.

5.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds.

5.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **6-Bromopicolinic acid** with an arylboronic acid.

Materials:

- **6-Bromopicolinic acid**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., Dioxane/water, Toluene, or DMF)

Procedure:

- To a Schlenk flask, add **6-Bromopicolinic acid**, the arylboronic acid, the base, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-picolinic acid derivative.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide	Boronic Acid	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
6-Bromopicolinic acid	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/H ₂ O	100	12	High
6-Bromopicolinic acid	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	Cs ₂ CO ₃	Toluene	110	8	High

5.2. Amide Bond Formation

The carboxylic acid functionality of **6-Bromopicolinic acid** can be readily converted to an amide through reaction with an amine in the presence of a coupling agent.

5.2.1. Experimental Protocol: Amide Coupling

Materials:

- **6-Bromopicolinic acid**
- Amine (1.0 - 1.2 equivalents)
- Coupling agent (e.g., DCC, EDC, HATU)
- Base (e.g., DIPEA, Et₃N)
- Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

- Dissolve **6-Bromopicolinic acid** in the chosen solvent in a round-bottom flask.

- Add the coupling agent and stir for a few minutes at room temperature.
- Add the amine and the base to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
- Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

5.3. Esterification

Ester derivatives of **6-Bromopicolinic acid** can be synthesized via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.

5.3.1. Experimental Protocol: Fischer Esterification

Materials:

- **6-Bromopicolinic acid**
- Alcohol (used as solvent or in excess)
- Acid catalyst (e.g., concentrated H_2SO_4)

Procedure:

- Dissolve or suspend **6-Bromopicolinic acid** in the alcohol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated NaHCO_3 solution).
- Extract the ester with an organic solvent.

- Wash the organic layer, dry, and concentrate to obtain the crude ester.
- Purify the product by distillation or chromatography.

Safety and Handling

6-Bromopicolinic acid is an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

6-Bromopicolinic acid is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional materials. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

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